molecular formula C23H20N2O6S B12158063 methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12158063
M. Wt: 452.5 g/mol
InChI Key: INCDUCCQRKXEEX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring multiple pharmacologically relevant motifs:

  • Thiazole core: A 1,3-thiazole ring substituted with a methyl group at position 4 and a carboxylate ester at position 3.
  • Pyrrolidinone moiety: A 4,5-dioxopyrrolidine ring at position 2 of the thiazole, functionalized with a hydroxy(5-methylfuran-2-yl)methylidene group and a 4-methylphenyl substituent.

The integration of sulfur (thiazole), oxygen (furan, carboxylate), and nitrogen (pyrrolidinone) atoms suggests diverse reactivity and possible biological activity.

Properties

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H20N2O6S/c1-11-5-8-14(9-6-11)17-16(18(26)15-10-7-12(2)31-15)19(27)21(28)25(17)23-24-13(3)20(32-23)22(29)30-4/h5-10,17,27H,1-4H3

InChI Key

INCDUCCQRKXEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted furan, pyrrolidine, and thiazole derivatives. Key steps in the synthesis could involve:

    Formation of the furan ring: This could be achieved through cyclization reactions involving aldehydes and ketones.

    Pyrrolidine ring formation: This might involve the reaction of amines with diketones.

    Thiazole ring synthesis: This could be synthesized through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to speed up the reaction.

    Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C20H16N2O6SC_{20}H_{16}N_{2}O_{6}S, with a molecular weight of approximately 444.5 g/mol. It features a thiazole ring and a pyrrolidine structure, which are common in many biologically active compounds. The presence of multiple functional groups enhances its reactivity and biological interactions.

Medicinal Chemistry

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate serves as a lead compound in drug development due to its structural complexity and potential biological activities. Compounds with similar structures have been documented to exhibit:

  • Anti-inflammatory Properties : Interaction with inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.
  • Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Effects : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation.

Enzyme Interaction Studies

The compound can be utilized in research settings to study enzyme interactions due to its ability to mimic substrate structures or inhibit enzyme activity. This can provide insights into enzyme mechanisms and aid in the design of more potent inhibitors.

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds reveals diverse biological activities based on slight modifications in their structure:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylateDimethoxy substitutionPotentially enhanced solubility
4-Methylthiazole derivativesVariability in side chainsDiverse pharmacological effects
Pyrrolidine-based compoundsCore pyrrolidine structureVersatility in drug development

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Enzyme inhibition: It might inhibit specific enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, modulating their activity.

    Pathway modulation: It might affect specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Feature Target Compound Methylofuran (MFR-a) 5d (Thiophene-Pyrazole Derivative) Example 62 (Thiophene-Carboxylate)
Core Heterocycle Thiazole, Pyrrolidinone, Furan Furan, Glutamate chains Thiophene, Pyrazole Thiophene, Chromenone, Pyrimidine
Functional Groups Carboxylate, Methylidene Formyl, Hydroxy Chlorophenyl, Methylthiophene Fluoro, Methoxycarbonyl
Molecular Weight (Da) ~450 (estimated) ~300–400 (varies with side chains) 383.3 560.2
Key Substituents 4-Methylphenyl, 5-Methylfuran Alternating β/α-linked glutamates 3-Chlorophenyl, 3-Methylthiophene 5-Fluoro, 3-Fluorophenyl
Synthetic Route Not specified in evidence Biosynthetic (Methanothermobacter) Claisen-Schmidt condensation Suzuki coupling
Key Observations :
  • The target compound’s thiazole-carboxylate motif is structurally distinct from MFR-a’s furan-glutamate system but shares electronic similarities due to conjugated oxygen atoms .
  • Compared to 5d (a thiophene-pyrazole derivative), the target lacks chlorophenyl groups but incorporates a more complex pyrrolidinone-furan system, which may enhance solubility via polar functional groups .
  • Example 62 shares a thiophene-carboxylate group but replaces the pyrrolidinone with a chromenone-pyrimidine system, likely altering binding specificity .

Computational Similarity Analysis

Using methodologies from and 8, canonical SMILES strings or molecular fingerprints can quantify structural similarity:

Table 2: Tanimoto Similarity Coefficients (Hypothetical)
Compound Pair Tanimoto Coefficient (Range: 0–1) Interpretation
Target vs. Methylofuran 0.35–0.45 Moderate (shared furan, polar groups)
Target vs. 5d 0.25–0.35 Low (divergent heterocycles)
Target vs. Example 62 0.20–0.30 Very low (distinct core scaffolds)
  • The Tanimoto coefficient () highlights the target’s uniqueness, with the highest similarity to methylofuran due to shared furan and hydroxyl motifs .
  • Data Warrior software () could further cluster these compounds based on binding affinity predictions, though such data are absent in the evidence.

Biological Activity

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C23H20N2O7S
Molecular Weight: 468.5 g/mol
IUPAC Name: methyl 2-[4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
InChI Key: BLJDDWYCSKVISM-UHFFFAOYSA-N

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of functional groups such as thiazole and pyrrolidine suggests potential interactions that could modulate biological processes.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: It may act as a modulator for specific receptors, influencing signal transduction pathways.
  • Antioxidant Activity: Compounds with furan and thiazole moieties often exhibit antioxidant properties, which can protect against oxidative stress.

Antioxidant Properties

Research indicates that compounds with furan and thiazole structures often exhibit antioxidant activities. For instance, studies on similar compounds have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models .

Anticancer Activity

Preliminary studies suggest that derivatives of thiazole and pyrrolidine exhibit anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms .

Case Studies

  • Study on Antioxidant Activity:
    • Objective: To evaluate the antioxidant capacity of thiazole derivatives.
    • Methods: In vitro assays measuring DPPH radical scavenging activity.
    • Results: Significant antioxidant activity was observed, suggesting potential protective effects against oxidative damage.
  • Study on Anticancer Effects:
    • Objective: To assess the cytotoxic effects of pyrrolidine derivatives on cancer cell lines.
    • Methods: MTT assay for cell viability.
    • Results: Notable cytotoxicity was found in breast and lung cancer cell lines, indicating potential therapeutic applications.

Comparative Analysis

CompoundStructureBiological ActivityReferences
Methyl 2-(thiazole)Thiazole ringAntioxidant
Pyrrolidine DerivativePyrrolidine ringAnticancer
Furan DerivativeFuran ringAntioxidant

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